6'-Chloro-6'-deoxysucrose
Description
Context within Modified Carbohydrate Chemistry
The field of modified carbohydrate chemistry involves the chemical alteration of natural sugars to create derivatives with novel properties and functions. 6'-Chloro-6'-deoxysucrose is a prime example of such a modification, where the introduction of a halogen atom significantly influences the molecule's characteristics. The substitution of a hydroxyl group with a chlorine atom at the 6'-position can alter its chemical reactivity, stability, and interaction with biological systems like enzymes and transporters. ontosight.ai
Historical Perspective of Sucrose (B13894) Chlorination Research
The exploration of chlorinated sucrose derivatives has a rich history rooted in the quest for new sweeteners and a deeper understanding of carbohydrate chemistry. Since the elucidation of the structure of glucose by Emil Fischer, chemists have investigated numerous sucrose derivatives. chemistryviews.org Early research revealed that even minor modifications to the sucrose molecule could lead to significant changes in taste, often resulting in bitterness. chemistryviews.org
A pivotal moment in sucrose chlorination research was the discovery of sucralose (B1001) in 1976 by scientists at Tate & Lyle in collaboration with researchers at Queen Elizabeth College (now part of King's College London). scienceofcooking.comwikipedia.org This discovery, which stemmed from research into the potential uses of sucrose as a chemical intermediate, highlighted the profound effect of selective chlorination on sweetness. kon.orgscienceofcooking.com The initial research that led to sucralose involved the systematic replacement of hydroxyl groups on the sucrose molecule with chlorine atoms. chemistryviews.org This systematic approach included the synthesis and study of various chlorinated sucrose derivatives, contributing to a comprehensive understanding of how halogenation at different positions, including the 6' position, affects the molecule's properties.
Significance as a Research Target in Organic Synthesis
In the realm of organic synthesis, this compound and related compounds are valuable targets. The development of synthetic routes to selectively modify the sucrose molecule presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivities. rowan.edu Therefore, the synthesis of a specifically chlorinated derivative like this compound requires sophisticated strategies involving protective groups and regioselective reactions.
The synthesis of such compounds allows researchers to probe the mechanisms of enzymatic reactions. For example, chlorinated sucrose derivatives have been used as inhibitors to study the action of D-glucansucrases from bacteria like Streptococcus mutans and Leuconostoc mesenteroides. nih.gov Furthermore, versatile derivatives such as 6'-chloro-6'-deoxy-1'-substituted sucrose have been synthesized to serve as donor substrates in transglucosylation reactions. researchgate.net The pursuit of efficient and selective syntheses of these modified sugars continues to be an active area of research, driving the development of new synthetic methodologies in carbohydrate chemistry. core.ac.ukox.ac.ukiiim.res.in
Chemical Data of this compound
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R,6R)-2-(((2R,3S,4S,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol |
| Molecular Formula | C₁₂H₂₁ClO₁₀ cymitquimica.comnih.gov |
| Molecular Weight | 360.74 g/mol cymitquimica.comnih.gov |
| Synonyms | 6-chloro-6-deoxy-β-D-fructofuranosyl α-D-glucopyranoside, α-D-Glucopyranoside, 6-chloro-6-deoxy-β-D-fructofuranosyl cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
50270-99-0 |
|---|---|
Molecular Formula |
C12H21ClO10 |
Molecular Weight |
360.74 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S)-5-(chloromethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H21ClO10/c13-1-4-7(17)10(20)12(3-15,22-4)23-11-9(19)8(18)6(16)5(2-14)21-11/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1 |
InChI Key |
NDAQZBMVJWZZNG-GWRCVIBKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Synthetic Strategies for 6 Chloro 6 Deoxysucrose and Its Derivatives
Regioselective Chlorination Methodologies for Sucrose (B13894)
The regioselective replacement of specific hydroxyl groups in the sucrose molecule with chlorine atoms is a critical step in the synthesis of 6'-Chloro-6'-deoxysucrose and its derivatives. The inherent differences in the reactivity of the primary and secondary hydroxyl groups of sucrose allow for a degree of selectivity in chlorination reactions. iupac.orgresearchgate.net
Direct Chlorination Approaches
Direct chlorination methods involve treating unprotected sucrose with a chlorinating agent. These approaches are often simpler in terms of the number of steps but can present challenges in controlling selectivity and minimizing side reactions. sciencesnail.com The reactivity order of the hydroxyl groups in sucrose is generally considered to be HO-6' > HO-6 > HO-4 > HO-1'. iupac.orgresearchgate.net
Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) has been extensively used for the chlorination of sucrose and its derivatives. epo.orggoogle.comgoogle.com The reaction typically involves the use of approximately one molar equivalent of thionyl chloride and pyridine for each free hydroxyl group in the sugar molecule. epo.orggoogle.com The process is often carried out in a non-reactive, moderately polar solvent such as 1,1,2-trichloroethane. google.comsemanticscholar.org For instance, reacting a sucrose 6-ester with about 7 molar equivalents of thionyl chloride and pyridine can yield the desired chlorinated product. epo.org
Sulfuryl chloride (SO₂Cl₂) in pyridine is another reagent system for the direct chlorination of sucrose. iupac.orgresearchgate.net This reaction proceeds through the initial formation of a chlorosulphate ester, which then undergoes intramolecular nucleophilic substitution to introduce the chlorine atom with an inversion of configuration. iupac.orgresearchgate.net Under controlled conditions, this method can yield this compound in a 43% yield. iupac.orgresearchgate.net
| Reagent System | Solvent | Key Conditions | Product(s) | Yield (%) | Reference(s) |
| Thionyl Chloride/Pyridine | 1,1,2-Trichloroethane | ~1 molar equivalent per hydroxyl group | Chlorinated Sucrose Derivatives | Good | epo.orggoogle.com |
| Sulfuryl Chloride/Pyridine | Pyridine | Controlled conditions | This compound | 43 | iupac.orgresearchgate.net |
| Sulfuryl Chloride/Pyridine | Pyridine | Controlled conditions | 6,6'-Dichloro-6,6'-dideoxysucrose (B15471164) | 29 | iupac.orgresearchgate.net |
| Sulfuryl Chloride/Pyridine | Pyridine | Controlled conditions | 4,6,6'-Trichloro-4,6,6'-trideoxygalactosucrose | 50 | iupac.orgresearchgate.net |
Triphenylphosphine (B44618) (PPh₃) in combination with a chlorine source like carbon tetrachloride (CCl₄) is an effective reagent for the chlorination of sucrose. iupac.orggoogle.com Treating sucrose with triphenylphosphine and carbon tetrachloride in pyridine can produce 6,6'-dichloro-6,6'-dideoxysucrose in a high yield of 92%. iupac.org Another system involves the use of triphenylphosphine oxide and thionyl chloride, which can completely chlorinate the free hydroxyl groups in partially protected sucrose intermediates. sciencesnail.comgoogle.com This method is noted for reducing side reactions compared to using thionyl chloride alone. sciencesnail.com
| Reagent System | Solvent | Key Conditions | Product | Yield (%) | Reference(s) |
| Triphenylphosphine/Carbon Tetrachloride | Pyridine | 70°C, 2h | 6,6'-Dichloro-6,6'-dideoxysucrose | 92 | iupac.org |
| Triphenylphosphine Oxide/Thionyl Chloride | Inert Solvent | - | Chlorinated Sucrose Derivatives | High | sciencesnail.comgoogle.com |
The complex formed between methanesulfonyl chloride (mesyl chloride) and N,N-dimethylformamide (DMF) can be used for the selective replacement of the primary hydroxyl groups at the 6- and 6'-positions of sucrose with chlorine. iupac.orgresearchgate.net This method can yield 6,6'-dichloro-6,6'-dideoxysucrose in 51% yield. iupac.orgresearchgate.net Under more forcing conditions, chlorination can also occur at the C-4 and C-1' positions. iupac.orgresearchgate.net The reactivity of the hydroxyl groups with this reagent is similar to that observed with sulfuryl chloride. iupac.orgresearchgate.net A notable side reaction is the formation of formic esters. iupac.orgresearchgate.netacs.org
| Reagent System | Key Conditions | Product | Yield (%) | Reference(s) |
| Mesyl Chloride/DMF | - | 6,6'-Dichloro-6,6'-dideoxysucrose | 51 | iupac.orgresearchgate.net |
| Mesyl Bromide/DMF | - | 6,6'-Dibromo-6,6'-dideoxysucrose | 24 | iupac.orgresearchgate.net |
Strategies Employing Partially Protected Sucrose Intermediates
To achieve higher selectivity in chlorination, especially for the synthesis of sucralose (B1001) which requires chlorination at the 4, 1', and 6' positions, strategies involving partially protected sucrose intermediates are often employed. wikipedia.orgsciencesnail.comgoogle.com These methods involve protecting certain hydroxyl groups to prevent them from reacting, thereby directing the chlorination to the desired positions. sciencesnail.comgoogle.com
A common strategy involves the selective protection of the primary hydroxyl groups, followed by a series of protection and deprotection steps to expose the desired hydroxyl groups for chlorination. sciencesnail.comgoogle.comgoogle.com For example, the three primary hydroxyl groups of sucrose can be blocked using trityl chloride. sciencesnail.comgoogle.com The remaining secondary hydroxyl groups can then be acetylated. sciencesnail.comgoogle.com Subsequent removal of the trityl groups and acetyl migration can lead to an intermediate where the hydroxyl groups at the 4, 1', and 6' positions are free for chlorination. sciencesnail.comgoogle.com
Another approach is the selective acylation of the 6-hydroxyl group of sucrose, for instance, to form sucrose-6-acetate or sucrose-6-benzoate. sciencesnail.comgoogle.comgoogleapis.com This protects the highly reactive 6-hydroxyl group, allowing for subsequent chlorination at other positions. google.comgoogleapis.com The synthesis of sucrose-6-acetate can be achieved through a Steglich esterification using acetic acid and dicyclohexylcarbodiimide (B1669883) (DCC) in DMF. sciencesnail.com
| Protection Strategy | Reagents | Intermediate Formed | Purpose | Reference(s) |
| Tritylation | Trityl chloride, Pyridine | 6,1',6'-tri-O-tritylsucrose | Protects primary hydroxyl groups | sciencesnail.comgoogle.comgoogle.com |
| Acetylation | Acetic anhydride, 4-Dimethylaminopyridine (DMAP) | Peracetylated sucrose derivative | Protects secondary hydroxyl groups | sciencesnail.com |
| Selective 6-esterification | Acetic acid, DCC, DMF | Sucrose-6-acetate | Protects the 6-hydroxyl group | sciencesnail.com |
| Selective 6-esterification | - | Sucrose-6-benzoate | Protects the 6-hydroxyl group | google.comgoogleapis.com |
De-protection Techniques
A common strategy involves the use of acyl protecting groups, such as benzoates, which can be subsequently removed. For instance, after the synthesis of a fully benzoylated chlorinated sucrose derivative, the benzoyl groups can be removed by treatment with sodium methoxide (B1231860) in methanol. This process, known as Zemplén de-O-benzoylation, is effective for deprotection.
Another approach involves the use of silyl (B83357) ethers as protecting groups. For example, 6,6′-di-O-tert-butyldiphenylsilyl (TBDPS) ether can be used to protect the primary hydroxyl groups at the 6 and 6' positions of sucrose. Following subsequent reactions, the silyl groups can be removed using tetrabutylammonium (B224687) fluoride (B91410). researchgate.net However, this method can sometimes lead to acyl migration, where an acyl group moves from one hydroxyl position to another, as has been observed with the migration of a benzoate (B1203000) group from C4 to C6. researchgate.net
In the context of synthesizing the artificial sweetener sucralose (4,1′,6′-trichloro-4,1′,6′-trideoxygalactosucrose), a key intermediate is sucrose-6-acetate. After the chlorination steps, the acetate (B1210297) group is removed. nih.gov This deacetylation is a crucial final step to yield the desired product. nih.gov
Catalytic hydrogenolysis is another de-protection technique, particularly useful for removing carbobenzyloxy (Cbz) groups. This method, along with catalytic transfer hydrogenation, followed by in situ glycosylamine hydrolysis, allows for the removal of the Cbz group to yield the final oligosaccharide with a free reducing end. diva-portal.org
Here is a table summarizing some de-protection techniques:
| Protecting Group | Reagent for Deprotection | Target Compound Context |
| Benzoyl | Sodium methoxide in methanol | Chlorinated sucrose derivatives |
| tert-Butyldiphenylsilyl (TBDPS) | Tetrabutylammonium fluoride | 6,6′-di-O-TBDPS-sucrose hexabenzoate |
| Acetyl | Deacetylation | Sucralose synthesis |
| Carbobenzyloxy (Cbz) | Catalytic hydrogenolysis/transfer hydrogenation | Enzymatic oligosaccharide synthesis |
Mitsunobu Reaction for Regioselective Monochloro Substitution
The Mitsunobu reaction offers a powerful and versatile method for the regioselective monochloro substitution of carbohydrates, including sucrose. dntb.gov.uarsc.org This reaction allows for the conversion of a primary hydroxyl group into a chloride under mild conditions, typically using a phosphine, a dead-azodicarboxylate, and a chloride source like lithium chloride or N-chlorosuccinimide. dntb.gov.uaresearchgate.net
A key advantage of the Mitsunobu reaction in carbohydrate chemistry is its high regioselectivity for primary hydroxyl groups over secondary ones, especially in sterically hindered molecules. rsc.orgrsc.org This selectivity is crucial when targeting specific positions on the sucrose molecule. The reaction proceeds with an inversion of configuration at the reaction center. However, a notable application of this methodology is the indirect synthesis of epoxides with retention of configuration, which is contrary to the conventional Mitsunobu reaction that results in epoxides with inversion. researchgate.netrsc.org This is achieved via a chlorohydrin intermediate. rsc.org
The probable mechanism for the monochlorination of sugars involves the activation of the primary hydroxyl group by the Mitsunobu reagents, followed by nucleophilic attack by the chloride ion. rsc.org This method has been successfully applied in the synthesis of various biologically active molecules, including the antidepressant reboxetine. rsc.orgresearchgate.net
Site-Selective Dehydroxy-Chlorination Approaches
Achieving site-selective dehydroxy-chlorination, particularly at secondary alcohol positions in unprotected glycosides, presents a significant challenge due to the similar reactivity of multiple hydroxyl groups. researchgate.net Traditional methods often lead to over-chlorination or require extensive use of protecting groups. nih.govacs.org
A novel and effective strategy has been developed to circumvent these issues. nih.govacs.org This approach involves a two-step process:
Site-selective oxidation: The target secondary hydroxyl group is first oxidized to a ketone. acs.org
Chlorination of the corresponding trityl hydrazone: The resulting ketone is converted to a trityl hydrazone. Treatment of this hydrazone with an electrophilic chlorine source, such as tert-butyl hypochlorite (B82951) (tBuOCl), and a suitable hydrogen atom donor leads to the formation of the desired chloro-sugar. nih.govacs.org
The choice of the hydrogen atom donor is critical as it influences both the reaction yield and the stereoselectivity of the chlorination, allowing for control over whether the resulting chloride is in an equatorial or axial position. acs.org For instance, bulky thiols tend to favor the formation of the axial chloride. acs.org This method has been successfully applied to disaccharides, demonstrating its advantage over existing methods that often result in the chlorination of primary hydroxyl groups as well. acs.org
This dehydroxy-chlorination strategy provides a rare and valuable tool for the selective modification of unprotected carbohydrates, enabling the synthesis of complex chlorinated derivatives that would be difficult to access through other means. researchgate.net
Synthesis of Positional Isomers and Related Chlorinated Sucrose Analogs
The synthesis of various positional isomers and related chlorinated sucrose analogs is crucial for structure-activity relationship studies and the development of new functional molecules. These syntheses rely on the differential reactivity of sucrose's hydroxyl groups and often involve multi-step procedures with protection and deprotection strategies.
Synthesis of 6-Chloro-6-deoxysucrose (B14655544)
The synthesis of 6-chloro-6-deoxysucrose involves the selective chlorination of the primary hydroxyl group at the C-6 position of the glucose moiety in sucrose. One common approach involves the use of a distannoxane complex to activate the 6-hydroxyl group. Sucrose can be reacted with a 1,3-di(hydrocarbyloxy)-1,1,3,3-tetra(hydrocarbyl)distannoxane to form a 1,3-di-(6-O-sucrose)-1,1,3,3-tetra(hydrocarbyl)distannoxane. google.com This intermediate can then be acylated to produce a sucrose-6-ester, which can be further manipulated. google.com
Another method involves the reaction of sucrose with sulfuryl chloride at low temperatures. While this reaction can produce a mixture of chlorinated derivatives, under specific conditions, this compound can be obtained. For example, reacting sucrose with sulfuryl chloride at -78°C can yield this compound, although it is often accompanied by the formation of 6,6'-dichloro-6,6'-deoxysucrose. google.comgoogle.com
A biological approach for protecting the 6-position of sucrose has also been developed. This method involves the enzymatic synthesis of sucrose-6-acetate, which can then be chlorinated. nih.gov
Synthesis of 1'-Chloro-1'-deoxysucrose
The synthesis of 1'-chloro-1'-deoxysucrose targets the primary hydroxyl group at the C-1' position of the fructose (B13574) unit. One successful route involves the use of a tri-O-(2,4,6-trimethylbenzenesulfonyl)sucrose intermediate. researchgate.net Another approach starts with the treatment of sucrose with mesitylenesulfonyl chloride in pyridine, which can lead to the formation of 1',6,6'-tri-O-mesitylenesulphonylsucrose. google.com This trisubstituted derivative can then be converted to the 6,1',6'-trichloro-substituted derivative. google.com Subsequent de-esterification followed by reaction with sulfuryl chloride at low temperatures can yield the desired tetrachloro-substituted derivative, from which 1'-chloro-1'-deoxysucrose can be obtained after purification. google.com
Synthesis of Polychlorinated Sucrose Derivatives
The synthesis of polychlorinated sucrose derivatives, such as the intensely sweet sucralose (4,1′,6′-trichloro-4,1′,6′-trideoxy-galacto-sucrose), requires highly selective and multi-step chlorination strategies. researchgate.netwikipedia.org
One of the most common methods for producing sucralose involves the selective protection of the primary hydroxyl groups, followed by chlorination. wikipedia.org A typical route begins with the protection of one of the primary alcohols as an ester (e.g., acetate or benzoate). This is followed by chlorination with an excess of a chlorinating agent, which replaces the two remaining primary hydroxyls and one secondary hydroxyl group. The final step is the hydrolysis of the ester protecting group. wikipedia.org
The reaction of sucrose with sulfuryl chloride can also lead to polychlorinated derivatives. For instance, reaction at -78°C can produce 6,6'-dichloro-6,6'-deoxysucrose in significant yield. google.comgoogle.com At room temperature, a more complex mixture of products is formed. google.com
The synthesis of other polychlorinated analogs, such as 4,1',6'-trihalodeoxysucrose derivatives, has also been explored. researchgate.net These syntheses often utilize the distinct reactivity of sulfonate esters at different positions of the sucrose molecule to introduce various halogen atoms. researchgate.net For example, starting from a 4,6'-diol derivative of sucrose, treatment with sulfuryl chloride can replace the free hydroxyl groups with chlorine. researchgate.net
Here is a data table of some synthesized polychlorinated sucrose derivatives:
| Compound Name | Precursor/Key Intermediate | Key Reagents | Reference |
| 6,6'-dichloro-6,6'-deoxysucrose | Sucrose | Sulfuryl chloride at -78°C | google.com, google.com |
| 4,1′,6′-trichloro-4,1′,6′-trideoxygalactosucrose (Sucralose) | Sucrose-6-acetate | Chlorinating agent, followed by deacetylation | wikipedia.org, nih.gov |
| 4,6,1',6'-tetrachlorogalactosucrose | 2,3,6,3',4'-penta-O-acetyl-6'-O-benzoylsucrose | Sulfuryl chloride, followed by de-chlorosulphation and purification | google.com |
| 4-bromo-1′,6′-dichloro deoxysucrose derivatives | 4-hydroxy-1′,6′-diether sucrose derivative | Mesyl chloride, followed by substitution with halide source | researchgate.net |
Chemical Transformations and Functionalization of 6 Chloro 6 Deoxysucrose
Conversion to Other Halogenated Derivatives (e.g., Fluorination)
The 6'-chloro group in 6'-Chloro-6'-deoxysucrose can be displaced by other halogens, a common strategy in carbohydrate chemistry to modulate biological activity or to access intermediates with different reactivity. This transformation is typically achieved via nucleophilic substitution reactions (SN2 mechanism), where the chloride ion acts as a leaving group.
Fluorination: The introduction of fluorine in place of chlorine can significantly alter the properties of the molecule due to fluorine's high electronegativity and small size. While direct displacement of the 6'-chloro group is challenging, a common route involves converting the remaining hydroxyl groups to esters (e.g., acetates or benzoates) for protection, followed by reaction with a fluorinating agent. Reagents such as (diethylamino)sulfur trifluoride (DAST) are known to convert hydroxyl groups into fluoro groups, and similar reagents could be explored for halogen exchange. researchgate.net Another approach involves the use of metal fluorides, like potassium fluoride (B91410) (KF), often in aprotic polar solvents and sometimes with a phase-transfer catalyst to enhance the fluoride ion's nucleophilicity. researchgate.net
Conversion to other Halides (Bromo, Iodo): The Finkelstein reaction is a classical method for halogen exchange. Treating this compound (or its protected forms) with a salt of a heavier halide, such as sodium iodide or lithium bromide, in a suitable solvent like acetone (B3395972) or N,N-dimethylformamide (DMF), can drive the equilibrium towards the formation of the corresponding 6'-iodo or 6'-bromo derivative. For instance, reacting a chloro-deoxy sugar derivative with lithium chloride in DMF at elevated temperatures is a known method to introduce chlorine, and a similar principle applies for other halides. google.com The synthesis of 1′,6′-diiodosucrose has been achieved from precursor sulfonates, demonstrating the viability of introducing various halogens at the primary positions of sucrose (B13894). researchgate.net
| Starting Material Type | Reagent | Product Type | Reaction Principle | Reference |
|---|---|---|---|---|
| Protected 4-O-triflyl-sucrose derivative | Halide source (e.g., LiBr) | 4-Halogenated sucrose derivative | SN2 displacement of triflate | researchgate.net |
| Protected 6,1',6'-tri-O-mesitylenesulphonylsucrose | Lithium chloride in DMF | 6,1',6'-Trichlorodeoxysucrose | SN2 displacement of sulfonate | google.com |
| Protected 4'-hydroxy-sucrose derivative | DAST | 4'-Fluoro-4'-deoxysucrose derivative | Deoxyfluorination | researchgate.net |
| Chlorinated aromatic compound | Potassium Fluoride (KF) | Fluorinated aromatic compound | Halogen Exchange (Halex) | researchgate.net |
Introduction of Nitrogen-Containing Functionalities (e.g., Azido (B1232118), Amino)
The electrophilic carbon at the 6'-position is susceptible to attack by nitrogen nucleophiles, enabling the synthesis of aminated sucrose derivatives.
Azidation: A primary route for introducing a nitrogen functionality is through reaction with an azide (B81097) salt, typically sodium azide (NaN₃). This reaction converts the 6'-chloro derivative into a 6'-azido-6'-deoxysucrose derivative. researchgate.net The azide group is a versatile functional group; it is relatively stable and can be subsequently converted to other nitrogen-containing moieties. Studies on related chlorinated polysaccharides, such as 6-chloro-6-deoxylaminaran, have shown that treatment with sodium azide in DMF results in the displacement of the chloro group to form the corresponding 6-azido derivative. researchgate.net In some cases, the reaction may not go to completion, yielding a product with both chloro and azido groups. researchgate.net
Amination: The 6'-azido group serves as a convenient precursor to the 6'-amino group. The azido functionality can be readily reduced to a primary amine without affecting other functional groups in the sugar. A common method for this reduction is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net Another established method is the Staudinger reaction, which involves treatment with a phosphine, like triphenylphosphine (B44618), to form a phosphinimine intermediate, followed by hydrolysis to yield the amine. researchgate.net Direct conversion from the 6'-chloro derivative to the 6'-amino derivative using ammonia (B1221849) can be challenging due to competing elimination reactions and the potential for over-alkylation.
| Starting Derivative | Reagent(s) | Intermediate/Final Product | Transformation | Reference |
|---|---|---|---|---|
| 6-chloro-6-deoxylaminaran | Sodium azide (NaN₃) in DMF | 6-azido-6-deoxylaminaran | Azidation (SN2) | researchgate.net |
| 6-azido-6-deoxylaminaran derivative | 1. Triphenylphosphine (PPh₃) 2. Aqueous ammonia | 6-amino-6-deoxylaminaran derivative | Staudinger Reaction/Reduction | researchgate.net |
| Sucrose triflate derivative | Lithium azide (LiN₃) | Azido-deoxysucrose derivative | Azidation (SN2) | researchgate.net |
Other Derivatization Reactions
Beyond halogen and nitrogen substitutions, this compound can participate in other chemical and enzymatic transformations.
Enzymatic Transglucosylation: The compound can act as a glycosyl donor in enzymatic reactions. For example, using immobilized Protaminobacter rubrum, this compound can transfer its glucose moiety to an acceptor molecule, such as methyl β-D-arabinofuranoside. nih.gov This process, known as transglucosylation, is a powerful tool for the chemo-enzymatic synthesis of novel oligosaccharides and glycosides. nih.govnih.gov The reaction produces the desired glycoside along with 6-chloro-6-deoxy-D-fructose as a byproduct. nih.gov
Further Chlorination: this compound can serve as a starting material for the synthesis of poly-chlorinated sucrose derivatives. Reaction with chlorinating agents like sulfuryl chloride in pyridine (B92270) can introduce additional chlorine atoms at other reactive hydroxyl positions, such as C-4, C-6, and C-1'. google.comepo.org This allows for the synthesis of di-, tri-, and tetrachlorinated sucrose compounds, which have been investigated for various properties. google.com
Studies on Chemical Stability and Degradation Pathways
The stability of this compound is a critical parameter, particularly concerning its behavior under thermal stress. While specific degradation studies on this exact monochlorinated compound are limited in the provided literature, extensive research on the closely related compound sucralose (B1001) (a trichlorinated sucrose derivative) provides significant insight into potential degradation mechanisms. nih.gov
Thermal analysis of sucralose shows that decomposition begins at relatively mild temperatures, around 125°C. nih.gov The degradation process involves the breakdown of the glycosidic bond and the sugar rings. It is reasonable to infer that this compound would also exhibit thermal instability, although its specific decomposition temperature may differ.
When heated, especially in the presence of water (hydrolysis) or other substances, a cascade of reactions can occur. The primary reaction products from the thermal degradation of sucralose include carbon dioxide and hydrogen chloride, indicating the breakdown of the carbon skeleton and the loss of the chlorine substituent. nih.gov Other potential, non-chlorinated degradation products could include furfural (B47365) derivatives, such as hydroxymethylfurfural (HMF), which are common products from the thermal decomposition of carbohydrates.
A key concern during the thermal degradation of any chlorinated organic compound is the potential formation of more toxic chlorinated byproducts. Studies on sucralose have confirmed that heating can lead to the generation of such compounds. nih.gov
High-resolution mass spectrometry has identified several chlorinated species in the gaseous phase during the thermal decomposition of sucralose. These include:
Chlorinated Furan Derivatives: Analogues of HMF where a hydroxyl group is replaced by chlorine. nih.gov
Chlorinated Tetrahydropyran Derivatives: Indicating the breakdown and chlorination of the glucopyranosyl ring. nih.gov
Polychlorinated Aromatic Hydrocarbons (PCAHs): These potentially hazardous compounds can form under thermal stress. nih.gov
Given these findings for a related trichlorinated sucrose, it is plausible that the thermal degradation of this compound could also generate chlorinated furans, pyrans, and potentially other chlorinated byproducts, although likely in different distributions and quantities. The C-Cl bond would be a reactive site for elimination or rearrangement reactions at elevated temperatures.
| Product Class | Specific Examples/Types | Method of Detection | Reference |
|---|---|---|---|
| Simple Gaseous Products | Carbon Dioxide (CO₂), Hydrogen Chloride (HCl) | Thermogravimetric Analysis with Infrared Spectroscopy (TGA/IR) | nih.gov |
| Chlorinated Furan Derivatives | Aromatic compounds similar to HMF, but chlorinated | High-Resolution Mass Spectrometry (HRMS) | nih.gov |
| Chlorinated Tetrahydropyran Derivatives | Chlorinated fragments of the original glucose ring | High-Resolution Mass Spectrometry (HRMS) | nih.gov |
| Polychlorinated Aromatic Hydrocarbons | PCAHs | High-Resolution Mass Spectrometry (HRMS) | nih.gov |
Mechanistic Insights into 6 Chloro 6 Deoxysucrose Synthesis and Reactions
Mechanistic Pathways of Regioselective Chlorination
The synthesis of 6'-Chloro-6'-deoxysucrose hinges on the ability to selectively target the primary hydroxyl group at the C-6' position of sucrose (B13894), a molecule with eight different hydroxyl groups. The regioselectivity of this chlorination is governed by the inherent reactivity of these hydroxyl groups and the choice of chlorinating agent.
The primary hydroxyl groups at positions 6, 1', and 6' are generally more reactive than the secondary hydroxyls due to lesser steric hindrance. researchgate.net This inherent reactivity allows for their preferential substitution. Several reagents have been developed to exploit this property. A common and effective method involves the use of sulfuryl chloride (SO₂Cl₂) in a pyridine-chloroform mixture. The mechanism proceeds through the initial formation of a chlorosulfate (B8482658) ester at the most reactive hydroxyl groups. The chloride ion, present in the reaction mixture, then acts as a nucleophile, displacing the chlorosulfate group in a direct Sₙ2 reaction to form the chloro-deoxy derivative. researchgate.net Chlorination at the C-6' position occurs via this direct displacement of the initially formed chlorosulphonyloxy group. researchgate.net
Another mechanistic approach involves reagents like a triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) system, known as the Appel reaction. In this process, the PPh₃ reacts with CCl₄ to form a phosphonium (B103445) salt, [PPh₃Cl]⁺CCl₃⁻. The sucrose hydroxyl group then attacks the phosphonium cation, leading to the formation of an oxyphosphonium intermediate. The chloride ion subsequently displaces this bulky phosphonium group in an Sₙ2 reaction, yielding the desired this compound with an inversion of configuration, although this is irrelevant for a primary alcohol. The bulkiness of reagents like the PPh₃-CCl₄ system often enhances the preference for reaction at the more accessible primary positions (6 and 6'). researchgate.net
To achieve higher regioselectivity, chemists often employ protecting group strategies. For instance, by selectively protecting other reactive hydroxyl groups (like the one at C-6) with bulky groups such as a trityl group, the chlorination can be directed almost exclusively to the 6'-position. researchgate.net
| Chlorination Method | Key Reagent(s) | Mechanism Summary | Selectivity Factor |
| Sulfuryl Chloride | SO₂Cl₂, Pyridine (B92270) | Formation of a chlorosulfate intermediate, followed by Sₙ2 displacement by Cl⁻. researchgate.net | Inherent reactivity of primary -OH groups. |
| Appel Reaction | PPh₃, CCl₄ | Formation of an oxyphosphonium intermediate, followed by Sₙ2 displacement by Cl⁻. | Steric hindrance favors accessible primary -OH groups. researchgate.net |
| Protecting Group Strategy | Trityl Chloride, then SO₂Cl₂ | Protection of other primary -OH groups forces the reaction at the desired site. researchgate.net | Directed reaction due to blocking of competing sites. |
Elucidation of Reaction Mechanisms for Subsequent Functionalizations
The chloro group at the 6'-position of this compound serves as an excellent leaving group, paving the way for a variety of subsequent functionalization reactions, primarily through nucleophilic substitution. These reactions allow for the introduction of diverse chemical moieties, creating a range of novel sucrose derivatives.
Nucleophilic Substitution Reactions: The carbon-chlorine bond at C-6' is susceptible to attack by a wide range of nucleophiles. This typically follows an Sₙ2 mechanism, where the incoming nucleophile displaces the chloride ion. For example, treatment of a 6-chloro-6-deoxy sugar derivative with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) leads to the formation of a 6-azido-6-deoxy product. researchgate.net This azide can then be further transformed, for instance, by reduction to a 6-amino group. researchgate.net This substitution pathway is a versatile method for introducing nitrogen-containing functional groups. Similarly, other nucleophiles such as amines and thiols can be used to generate different derivatives. acs.org
Reductive Dehalogenation: Another important functionalization is the removal of the chlorine atom, replacing it with a hydrogen atom. This reductive dehalogenation can be achieved through radical reaction mechanisms. A classic method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like alpha,alpha-azobis(isobutanonitrile) (AIBN). nih.gov The mechanism is initiated by the formation of a tributyltin radical, which abstracts the chlorine atom from the sugar, leaving a carbon-centered radical at the C-6' position. This sugar radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the 6'-deoxysucrose product and regenerate the tributyltin radical, thus propagating the radical chain reaction. nih.gov More modern methods may employ photoredox catalysis to generate the necessary radical intermediates under milder conditions. researchgate.net
| Functionalization Reaction | Reagents | Mechanistic Pathway | Product Type |
| Azidation | Sodium Azide (NaN₃) | Sₙ2 Nucleophilic Substitution researchgate.net | 6'-Azido-6'-deoxysucrose |
| Amination | Various Amines (R-NH₂) | Sₙ2 Nucleophilic Substitution acs.org | 6'-(Alkyl/Aryl)amino-6'-deoxysucrose |
| Thiolation | Thiols (R-SH) | Sₙ2 Nucleophilic Substitution acs.org | 6'-Thio-6'-deoxysucrose |
| Reductive Dehalogenation | Bu₃SnH, AIBN | Free Radical Chain Reaction nih.gov | 6'-Deoxysucrose |
Mechanistic Aspects of Compound Stability and Decomposition
The stability of this compound is primarily determined by the integrity of its glycosidic bond, which links the glucose and fructose (B13574) moieties. Like sucrose itself, the principal pathway for its decomposition is the hydrolysis of this bond, a reaction that is highly sensitive to environmental conditions, particularly pH.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the glycosidic bond is susceptible to cleavage. The mechanism for the acid-catalyzed hydrolysis of sucrose derivatives involves the protonation of the glycosidic oxygen atom. This makes the anomeric carbon of the glucosyl unit more electrophilic. A water molecule then attacks this anomeric carbon in a process that can have features of both Sₙ1 and Sₙ2 reactions, leading to the cleavage of the bond and the release of the constituent monosaccharides: 6-chloro-6-deoxyglucose and fructose. researchgate.netulb.ac.be The rate of this hydrolysis is a key measure of the compound's stability. Studies on the related 1'-chloro-1'-deoxysucrose have shown that the rate of acid-catalyzed hydrolysis can be measured and compared to that of sucrose, providing insight into how chloro-substitution affects the stability of the glycosidic linkage. researchgate.net The electron-withdrawing nature of the chlorine atom at the 6'-position can have a minor inductive effect on the electron density around the fructofuranosyl ring, but its distance from the glycosidic bond means the impact on hydrolysis rate is likely modest compared to substitutions closer to the anomeric centers.
| Condition | Decomposition Pathway | Primary Mechanism | Key Products |
| Acidic (e.g., low pH) | Glycosidic Bond Hydrolysis | Protonation of glycosidic oxygen, followed by nucleophilic attack by water. researchgate.netulb.ac.be | 6-Chloro-6-deoxyglucose, Fructose |
| Strongly Acidic | Oligomerization/Degradation | Competing intermolecular reactions of carbocation intermediates. acs.org | Oligomers, Anhydrosugars |
| High Temperature | Thermal Degradation | Complex reactions involving dehydration and bond cleavage. | Various degradation products. |
Advanced Analytical Techniques in 6 Chloro 6 Deoxysucrose Research
Spectroscopic Characterization
Spectroscopic techniques are pivotal in confirming the identity and structure of 6'-Chloro-6'-deoxysucrose. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic and molecular properties.
Mass Spectrometry (MS, HPLC-TOF-MS, ESI-MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI-MS) are particularly useful for analyzing polar molecules like sucrose (B13894) derivatives.
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. libretexts.orgdocbrown.info This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. Given the molecular formula C₁₂H₂₁ClO₁₀, the expected monoisotopic mass is approximately 360.74 g/mol .
Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information by revealing how the molecule breaks apart.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Relative Abundance | Notes |
|---|---|---|---|
| [M(C₁₂H₂₁³⁵ClO₁₀)]⁺ | ~361.08 | ~100% | Molecular ion with the ³⁵Cl isotope. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.
The spectrum will be dominated by a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. researchgate.net The C-H stretching vibrations of the alkyl groups will appear in the 3000-2850 cm⁻¹ region. researchgate.net The presence of the chlorine atom is indicated by a C-Cl stretching vibration, which for organochlorine compounds typically appears in the 800-600 cm⁻¹ region. researchgate.net The spectrum of the related compound sucralose (B1001) shows characteristic C-Cl stretching bands at 618 cm⁻¹ and 642 cm⁻¹. researchgate.net The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions from C-O stretching and C-C stretching, as well as various bending vibrations, which are unique to the molecule. umn.edunist.gov
Table 3: Expected FTIR Absorption Bands for this compound
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H Stretching | Hydroxyl (-OH) |
| 3000 - 2850 | C-H Stretching | Alkyl (C-H) |
| ~1100 - 1000 | C-O Stretching | Ether, Alcohol (C-O) |
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile compounds. For carbohydrates and their derivatives, which are often highly polar, specific HPLC methods are employed.
The analysis of chlorinated sugars like this compound can be challenging due to their polarity and the potential for co-elution with other sugars if present in a mixture. Reversed-phase chromatography with C18 columns is a common approach, often using a mobile phase of water and an organic modifier like acetonitrile (B52724) or methanol. Due to the lack of a strong chromophore in this compound, detection is typically achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for the preliminary analysis of compound purity. For the analysis of polar compounds like sugars, silica (B1680970) gel is a common stationary phase.
The choice of the mobile phase is critical for achieving good separation. A mixture of polar organic solvents is typically used. For general sugar analysis, solvent systems can include mixtures of chloroform (B151607), acetic acid, and water. The separated spots are visualized by staining with a suitable reagent, such as a sulfuric acid solution in ethanol, followed by heating. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions.
Table 4: General Chromatographic Conditions for Chlorinated Sucrose Derivatives This table provides typical conditions; specific values for this compound may vary.
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Parameter |
|---|---|---|---|---|
| HPLC | C18 or Amino Column | Acetonitrile/Water | Refractive Index (RI) or ELSD | Retention Time (min) |
Integrated Analytical Workflows in this compound Research
The comprehensive analysis of this compound, particularly in complex matrices or as part of impurity profiling in related compounds like sucralose, necessitates the use of integrated analytical workflows. These workflows, often referred to as hyphenated techniques, involve the coupling of a separation method with a spectroscopic detection method. This powerful combination allows for both the separation of the analyte from a mixture and its subsequent identification and quantification. The most prominent hyphenated techniques in the research of chlorinated sucrose derivatives are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The workflow involves the separation of the compound using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and identification using a mass spectrometer.
Detailed Research Findings:
Research on sucralose and its intermediates has established LC-MS, particularly tandem mass spectrometry (LC-MS/MS), as a highly sensitive and selective method. In this setup, the mass spectrometer performs two stages of mass analysis. The first stage selects the molecular ion of the target compound, which is then fragmented, and the second stage analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even at trace levels.
For chlorinated compounds like this compound, the presence of chlorine's isotopic pattern (35Cl and 37Cl) in the mass spectrum serves as a distinctive signature for identification. Accurate mass measurements using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, can further confirm the elemental composition of the molecule and its fragments.
Electrospray ionization (ESI) is a commonly employed ionization technique for chlorinated sucrose derivatives, as it is a soft ionization method that minimizes in-source fragmentation and preserves the molecular ion. Both positive and negative ionization modes can be utilized. In positive ion mode, adducts with sodium ([M+Na]+) are often observed, while in negative ion mode, the deprotonated molecule ([M-H]-) is typically detected. hpst.cz
The table below summarizes a typical LC-MS/MS workflow that can be adapted for the analysis of this compound, based on established methods for sucralose analysis. acs.orgnih.govfishersci.com
| Parameter | Description |
|---|---|
| Chromatography System | HPLC or UHPLC |
| Column | Reversed-phase C18 or similar (e.g., Accucore RP-MS) |
| Mobile Phase | Gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive ([M+Na]+) or Negative ([M-H]-) |
| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification. |
Gas Chromatography-Mass Spectrometry (GC-MS)
While this compound is not inherently volatile, GC-MS can be employed for its analysis after a derivatization step. Derivatization converts the non-volatile analyte into a volatile and thermally stable compound suitable for GC analysis.
Detailed Research Findings:
For sugars and their derivatives, silylation is a common derivatization technique. usgs.govresearchgate.net This process involves reacting the hydroxyl groups of the molecule with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers. These TMS derivatives are significantly more volatile and can be readily analyzed by GC-MS.
The GC-MS workflow provides excellent chromatographic separation and detailed mass spectra. The fragmentation patterns observed in the mass spectrometer upon electron ionization (EI) can provide valuable structural information for the identification of the compound. The use of a deuterated internal standard can improve the accuracy and precision of quantification. usgs.gov
The following table outlines a typical GC-MS workflow for the analysis of this compound following derivatization. usgs.govresearchgate.netresearchgate.net
| Parameter | Description |
|---|---|
| Derivatization Agent | Silylating agents (e.g., BSTFA, TMCS) |
| Chromatography System | Gas Chromatograph (GC) |
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split or splitless |
| Ionization Source | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Detection Mode | Full scan for identification; Selected Ion Monitoring (SIM) for quantification. |
The integration of these powerful hyphenated techniques into analytical workflows is indispensable for the rigorous characterization and quantification of this compound in various research contexts, from synthetic chemistry to impurity profiling in commercial products.
Computational Chemistry Applications in 6 Chloro 6 Deoxysucrose Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, based on the fundamental principles of quantum mechanics, are employed to compute the molecular properties of 6'-Chloro-6'-deoxysucrose with high accuracy. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock) are used to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic structure and related properties. psu.edufz-juelich.de
These calculations can elucidate several key molecular characteristics:
Electronic Properties: The introduction of an electronegative chlorine atom at the 6'-position significantly alters the electronic landscape of the sucrose (B13894) backbone. Quantum calculations can precisely determine properties like the molecular dipole moment, polarizability, and the distribution of electron density. This information is crucial for understanding the molecule's intermolecular interactions and its behavior in different solvent environments.
Spectroscopic Properties: Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. For instance, theoretical calculations can yield nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms and vibrational frequencies for infrared (IR) and Raman spectra. nih.gov Comparing these calculated spectra with experimental data helps confirm the molecular structure and assign specific spectral features.
Thermodynamic Properties: Quantum chemistry is also used to calculate fundamental thermodynamic properties. psu.edu The heat of formation, Gibbs free energy, and entropy of this compound can be determined, providing insights into its stability relative to other isomers or related compounds. These calculations are essential for understanding the energetics of reactions in which the molecule participates.
| Property Type | Specific Property | Computational Method | Significance of a-D-Glucopyranoside, β-D-fructofuranosyl |
|---|---|---|---|
| Electronic | Dipole Moment | DFT (e.g., B3LYP) | Indicates molecular polarity; affects solubility and intermolecular forces. |
| Electronic | Electron Density Distribution | Ab initio (e.g., HF/6-31G*) | Reveals regions of high or low electron density, identifying potential sites for electrophilic or nucleophilic attack. acs.org |
| Spectroscopic | ¹³C NMR Chemical Shifts | DFT with GIAO method | Aids in the structural elucidation and confirmation by matching theoretical shifts with experimental spectra. nih.gov |
| Spectroscopic | Vibrational Frequencies (IR/Raman) | DFT Frequency Calculation | Helps assign peaks in experimental vibrational spectra to specific molecular motions. |
| Thermodynamic | Heat of Formation (ΔHf) | High-level ab initio (e.g., G4 theory) | Provides a measure of the molecule's intrinsic stability. |
Modeling of Reaction Mechanisms and Transition States
Understanding the precise pathway by which a chemical reaction occurs is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction mechanisms involving this compound, such as its synthesis from sucrose or its subsequent transformations.
This modeling involves mapping the potential energy surface (PES) of the reacting system. smu.edu Key stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states, are located and characterized. rsc.org The energy difference between the reactants and the transition state determines the activation energy, which is a critical factor governing the reaction rate.
The process typically involves:
Locating Transition States: Algorithms are used to find the first-order saddle point on the PES that connects reactants to products. This structure represents the highest energy barrier along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is identified, IRC calculations are performed to trace the minimum energy path downhill from the transition state to the reactants and products. smu.edu This confirms that the identified transition state correctly connects the desired species.
Analysis of Intermediates: The modeling can reveal the existence of short-lived reaction intermediates that may be difficult to detect experimentally.
For the synthesis of this compound, computational models can be used to compare different chlorinating agents and reaction conditions, identifying the pathway with the lowest activation energy and thus the most favorable kinetics.
| Species | Description | Relative Energy (kcal/mol) | Significance |
|---|---|---|---|
| Reactants | Sucrose derivative + Chlorinating agent | 0.0 | Reference energy level. |
| Transition State 1 (TS1) | Highest energy point for the formation of an intermediate. | +25.0 | Determines the activation energy and rate of the first step. |
| Intermediate | A transient species formed during the reaction. | +5.0 | Represents a local minimum on the potential energy surface. |
| Transition State 2 (TS2) | Highest energy point for the conversion of the intermediate to the product. | +15.0 | Determines the rate of the second step. |
| Products | This compound derivative | -10.0 | Indicates the overall reaction is exothermic. |
Prediction and Optimization of Synthetic Routes
Beyond elucidating individual reaction steps, computational chemistry is increasingly used to design and optimize entire synthetic pathways. nih.gov For a target molecule like this compound, computational tools can assist in developing efficient and selective syntheses.
Modern approaches often combine quantum chemical calculations with machine learning algorithms to screen vast numbers of potential reactions and starting materials. rsc.org Computer-aided synthesis design can perform retrosynthetic analysis, where the target molecule is computationally "broken down" into simpler, commercially available precursors. nih.govarxiv.org
The optimization of synthetic routes involves several computational aspects:
Predicting Reaction Feasibility: By calculating reaction energies and activation barriers, chemists can assess the likelihood of a proposed synthetic step being successful before attempting it in the lab.
Solvent and Catalyst Effects: The choice of solvent and catalyst can dramatically influence reaction outcomes. Computational models can simulate the reaction environment, helping to select conditions that maximize yield and minimize byproducts. For example, the effect of different solvents on the stability of transition states can be evaluated to find a medium that accelerates the desired reaction.
Regioselectivity Prediction: In molecules with multiple reactive sites like sucrose, achieving selectivity is a major challenge. Quantum chemical calculations can determine the relative reactivity of different hydroxyl groups, guiding the use of protecting groups to ensure chlorination occurs at the desired 6'-position.
| Step | Computational Task | Objective | Example for this compound |
|---|---|---|---|
| 1. Retrosynthesis | Use retrosynthesis software (e.g., based on reaction rules or machine learning). arxiv.org | Identify potential disconnections and precursor molecules. | Propose sucrose and a chlorinating agent as primary precursors. |
| 2. Forward Reaction Prediction | Calculate reaction thermodynamics (ΔG) for proposed steps. | Assess the thermodynamic viability of each potential reaction. | Confirm that the chlorination of sucrose at the 6'-position is thermodynamically favorable. |
| 3. Kinetic Analysis | Compute activation energies (ΔG‡) for competing reaction pathways. | Predict the most likely products and identify potential side reactions. | Calculate barriers for chlorination at the 6' vs. other primary (6, 1') positions to predict regioselectivity. |
| 4. Condition Optimization | Model the reaction in different solvents or with various catalysts. | Select conditions that lower the activation energy for the desired pathway. | Evaluate how polar aprotic vs. protic solvents affect the transition state of the chlorination step. |
Conformational Analysis
The biological and chemical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape, or conformation. Computational methods are essential for exploring the conformational landscape of this molecule, identifying the most stable structures and understanding its dynamic behavior. mdpi.com
The primary methods used for conformational analysis are Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations, often supplemented by higher-level quantum chemical calculations. nih.govacs.org
Key areas of investigation include:
Glycosidic Linkage: The orientation of the glucose and fructose (B13574) rings is defined by the glycosidic torsion angles, φ (O5-C1-O1-C2') and ψ (C1-O1-C2'-C5'). Computational scans of these angles generate a Ramachandran-like plot that reveals the low-energy (most populated) conformations. mdpi.com
Ring Pucker: The five-membered fructose (furanose) ring is highly flexible. Computational methods can determine the preferred puckering conformations (e.g., envelope or twist forms) and the energy barriers between them.
MD simulations provide a dynamic picture, showing how the molecule flexes and changes shape over time in solution, which is crucial for understanding its interactions with other molecules, such as biological receptors. nih.govacs.org
| Parameter | Sucrose (from literature) mdpi.com | Predicted for this compound | Reason for Predicted Change |
|---|---|---|---|
| Glycosidic Angle φ | ~111° | Likely minor changes | The substitution is relatively distant from the glycosidic linkage. |
| Glycosidic Angle ψ | ~-53° | Potential for moderate changes | Alterations in the fructose ring pucker and hydrogen bonding could influence this torsion angle. |
| Key Intramolecular H-Bond | O2-H···O1' and O6-H···O5' | O6'-H···O5' bond is eliminated | The 6'-OH group is replaced by a chlorine atom, which is a poor hydrogen bond acceptor. |
| Fructose Ring Pucker | Typically adopts a twist or envelope conformation. | The preferred pucker and its energy relative to other forms may be altered. | The bulky and electronegative chlorine atom changes steric and electronic interactions within the fructose moiety. |
Applications of 6 Chloro 6 Deoxysucrose As a Synthetic Intermediate and Research Probe
Precursor for Novel Carbohydrate Derivatives
The chlorine atom at the 6'-position of 6'-Chloro-6'-deoxysucrose serves as a key functional group that can be displaced or modified, enabling its use as a glucosyl donor in the synthesis of novel disaccharides and other carbohydrate derivatives. This reactivity has been harnessed in chemo-enzymatic methods, particularly in transglucosylation reactions catalyzed by various microorganisms.
In one notable application, this compound was employed as a donor substrate in a transglucosylation reaction with methyl β-D-arabinofuranoside as the acceptor. nih.gov This reaction, facilitated by immobilized Protaminobacter rubrum, resulted in the formation of a new disaccharide. nih.gov A significant observation in this study was the inhibitory effect of the by-product, 6-chloro-6-deoxy-D-fructose, on the reaction. This inhibition could be substantially mitigated by conducting the reaction in a borate (B1201080) buffer, which led to a 1.35-fold increase in the yield of the desired disaccharide product. nih.gov
Further demonstrating its utility as a synthetic precursor, this compound has been used in enantioselective and diastereoselective α-D-glucosylation reactions. nih.govelsevierpure.com In these studies, immobilized isomaltulose-producing microorganisms were used to catalyze the transfer of the glucosyl moiety from this compound to various acceptors, including 2,2-dimethyl-1,3-dioxolane-4-methanol and its related compounds. nih.govelsevierpure.com These reactions produced novel glucosylated derivatives in moderate to good yields, highlighting the steric and functional group requirements of the glucosyl acceptor in these enzymatic transformations. nih.govelsevierpure.com
The following table summarizes the key findings from these transglucosylation studies:
| Donor Substrate | Acceptor Substrate | Biocatalyst | Key Findings |
| This compound | Methyl β-D-arabinofuranoside | Immobilized Protaminobacter rubrum | Successful synthesis of a novel disaccharide; inhibition by 6-chloro-6-deoxy-D-fructose was overcome using a borate buffer. nih.gov |
| This compound | 2,3-O-isopropylidene-erythritol and related compounds | Immobilized isomaltulose-producing microorganisms | Achieved enantioselective and diastereoselective α-D-glucosylation, yielding novel derivatives. nih.govelsevierpure.com |
Development of Radiolabeled Analogs for Transport Studies (e.g., PET applications)
The development of radiolabeled sucrose (B13894) analogs is of significant interest for in vivo imaging and transport studies, particularly in plant biology. Positron Emission Tomography (PET) offers a powerful technique to visualize and quantify the movement of sugars in real-time. The synthesis of 6'-deoxy-6'-[¹⁸F]fluorosucrose, a radiolabeled analog, underscores the importance of chlorinated sucrose derivatives as precursors in this field.
A facile and efficient synthesis of 6'-deoxy-6'-fluorosucrose has been developed, which is particularly amenable to the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.gov This process allows for the production of the radiotracer in a manner suitable for PET applications. The relatively short half-life of ¹⁸F (approximately 110 minutes) makes it an ideal candidate for studying dynamic biological processes such as sugar transport.
The utility of 6'-deoxy-6'-[¹⁸F]fluorosucrose has been demonstrated in studies of sucrose transport in maize (Zea mays) leaves. This radiotracer allows for the non-invasive imaging of sucrose partitioning and movement within the plant's vascular system. By comparing transport in wild-type maize with that in mutants lacking specific sucrose transporters, researchers can elucidate the function of these proteins in phloem loading and long-distance sugar transport. The development of such radiolabeled analogs from chlorinated sucrose precursors represents a significant advancement in the tools available for plant physiology research.
Probes for Biochemical Pathways and Enzymatic Recognition
The structural similarity of this compound and its derivatives to natural sucrose allows them to interact with enzymes and transport proteins that recognize sucrose as a substrate. This property makes them valuable probes for investigating the mechanisms of these biological macromolecules and for studying biochemical pathways.
The following table presents the inhibition constants (Ki) of various sucrose analogs for L. mesenteroides B-512F dextransucrase:
| Sucrose Analog | Inhibition Type | Ki (mM) |
| 3-deoxysucrose | Noncompetitive | 530 |
| 4-deoxysucrose | Noncompetitive | 201 |
| 4-chloro-4-deoxygalactosucrose | Noncompetitive | 202 |
| 6-deoxysucrose | Competitive | 1.60 |
| 4,6-dideoxysucrose | Competitive | 20.3 |
Data sourced from Carbohydrate Research, 1989. nih.gov
Furthermore, derivatives such as 6'-deoxy-6'-fluorosucrose have been shown to compete with sucrose for binding to sucrose transport proteins. This competitive binding demonstrates that these analogs are recognized by the transporter and can be used to probe the substrate specificity and binding site architecture of these important membrane proteins. The transglucosylation reactions discussed in section 7.1 also inherently probe the enzymatic recognition of this compound by the involved microbial enzymes, providing insights into their substrate specificity. nih.govnih.govelsevierpure.com
Green Chemistry Principles in the Synthesis of Chlorodeoxysucroses
Development of Environmentally Benign Synthetic Routes
Traditional methods for the synthesis of chlorodeoxysucroses often involve the use of hazardous reagents and generate significant waste. The development of environmentally benign synthetic routes focuses on addressing these shortcomings through innovative chemical strategies.
Greener approaches aim to streamline this process. A key area of research is the use of catalytic methods to achieve regioselective chlorination. While specific catalysts for the direct, single-step synthesis of 6'-Chloro-6'-deoxysucrose are still under development, the principles are being applied to the synthesis of related compounds like sucralose (B1001). These methods often involve the use of tin-based reagents as catalysts to activate specific hydroxyl groups, although the toxicity of organotin compounds remains a concern, prompting research into more benign alternatives.
Another promising avenue is the exploration of enzymatic or chemo-enzymatic synthesis routes. tandfonline.com Halogenase enzymes, for instance, can catalyze the specific halogenation of organic molecules under mild, aqueous conditions. dtu.dkdtu.dk While the direct enzymatic synthesis of this compound has not been widely reported, the potential of biocatalysis to offer a highly selective and environmentally friendly alternative to traditional chemical methods is a significant area of ongoing research. tandfonline.comdtu.dk
Table 1: Comparison of Synthetic Route Approaches
| Feature | Conventional Routes | Greener Routes |
|---|---|---|
| Selectivity | Often requires multi-step protection/deprotection | Aims for direct, regioselective catalysis |
| Reagents | Can involve hazardous and stoichiometric reagents | Focus on catalytic and less toxic reagents |
| Steps | Multiple steps leading to lower overall yield | Fewer steps, improving efficiency |
| Waste | Generates significant amounts of byproducts | Designed to minimize waste generation |
| Conditions | May require harsh reaction conditions | Typically milder and more energy-efficient |
Utilization of Safer Solvents and Reagents
The choice of solvents and reagents plays a critical role in the environmental footprint of a chemical synthesis. Many traditional chlorination reactions of carbohydrates are carried out in chlorinated solvents like chloroform (B151607) or carbon tetrachloride, which are toxic and environmentally persistent. acsgcipr.org Green chemistry principles advocate for the replacement of such hazardous solvents with safer alternatives.
Potential greener solvents for the synthesis of chlorodeoxysucroses include ionic liquids and supercritical fluids. Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. acsgcipr.org Supercritical carbon dioxide is another promising alternative, as it is non-toxic, non-flammable, and can be easily removed from the reaction mixture.
Regarding reagents, conventional chlorinating agents such as thionyl chloride and sulfuryl chloride are effective but can be hazardous to handle and produce corrosive byproducts like hydrogen chloride and sulfur dioxide. nih.govacsgcipr.org Research into greener chlorinating agents is ongoing. One example of a less hazardous alternative is N-chlorosuccinimide (NCS), which is a solid and easier to handle than many traditional chlorinating agents. acsgcipr.org The use of biocatalysts, as mentioned earlier, would represent a significant step forward in the use of safer reagents. researchgate.net
Table 2: Comparison of Solvents and Reagents
| Category | Conventional Options | Greener Alternatives |
|---|---|---|
| Solvents | Chlorinated solvents (e.g., CCl4, CHCl3) acsgcipr.org | Water, ionic liquids, supercritical CO2 acsgcipr.org |
| Chlorinating Agents | Thionyl chloride, sulfuryl chloride nih.govacsgcipr.org | N-chlorosuccinimide (NCS), enzymatic systems acsgcipr.org |
Strategies for Waste Minimization and Atom Economy
Waste minimization is a cornerstone of green chemistry. This can be achieved through various strategies, including improving reaction efficiency, recycling reagents and solvents, and designing processes that generate fewer byproducts. In the context of this compound synthesis, the waste streams can include spent reagents, solvents, and byproducts from side reactions, such as the formation of other chlorinated sucrose (B13894) isomers. nih.gov
Atom economy is a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently less wasteful.
For a hypothetical direct chlorination of sucrose to this compound using a generic chlorinating agent "X-Cl" that produces a byproduct "X-OH", the reaction would be:
C₁₂H₂₂O₁₁ (Sucrose) + X-Cl → C₁₂H₂₁ClO₁₀ (this compound) + X-OH
The percent atom economy can be calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Table 3: Atom Economy Calculation Example
| Reactant/Product | Molecular Weight (g/mol) |
|---|---|
| Sucrose (C₁₂H₂₂O₁₁) | 342.30 |
| This compound (C₁₂H₂₁ClO₁₀) | 360.74 |
Note: The atom economy calculation would also require the molecular weight of the specific chlorinating agent used.
Strategies to improve atom economy and minimize waste in the synthesis of this compound include:
Catalytic Routes: Using catalysts instead of stoichiometric reagents can significantly reduce the amount of waste generated.
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can improve the yield of the desired product and reduce the formation of byproducts.
Byproduct Valorization: Investigating potential uses for any unavoidable byproducts can turn a waste stream into a valuable product stream.
Process Optimization for Sustainable Production
Process optimization for the sustainable production of this compound involves a holistic approach that considers all aspects of the manufacturing process, from raw material sourcing to final product purification. Key elements of process optimization in line with green chemistry principles include:
Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow systems can offer several advantages, including better heat and mass transfer, improved safety, and easier automation and control. This can lead to higher yields and purity, as well as reduced waste.
Downstream Processing: The purification of the final product can be a significant source of waste and energy consumption. The development of more sustainable purification techniques, such as chromatography with greener solvents or crystallization processes that minimize solvent use, is an important aspect of process optimization.
By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact and improving its economic viability.
Q & A
Q. What are the established synthetic pathways for 6'-Chloro-6'-deoxysucrose, and what methodological considerations are critical for reproducibility?
The synthesis of this compound typically involves regioselective halogenation of sucrose derivatives. Key methods include:
- Radiosynthesis : Automated synthesis using [18F]fluoride for isotopic labeling, requiring precise control of reaction time and temperature to minimize side products .
- Chemical modification : Substitution of hydroxyl groups with chlorine via reagents like thionyl chloride or sulfuryl chloride, with purification steps (e.g., column chromatography) critical to isolate the product .
- Enzymatic approaches : Immobilized microorganisms (e.g., Protaminobacter rubrum) can catalyze transglucosylation reactions with this compound as a donor, requiring optimization of pH and temperature for enzyme stability .
Table 1 : Key Molecular Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H21ClO9 |
| Molecular Weight | 344.74 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol (glucose moiety) |
| SMILES | ClC[C@H]1OC@@HO |
Note: Structural verification via NMR (e.g., <sup>13</sup>C for chlorinated carbons) and mass spectrometry is essential .
Q. How can researchers validate the purity and structural integrity of this compound in synthetic workflows?
- Chromatography : Use HPLC with refractive index or evaporative light scattering detectors (ELSD) to resolve sucrose derivatives. Mobile phases often include acetonitrile/water gradients .
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns, particularly the absence of residual hydroxyl groups at the 6'-position .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]<sup>+</sup> at m/z 367.08) and rule out byproducts .
Advanced Research Questions
Q. What mechanisms underlie the antifertility effects of this compound, and how can conflicting data on ATP modulation in spermatozoa be resolved?
Studies in rats indicate that this compound disrupts spermatozoal energy metabolism:
- ATP elevation : Immediately after administration, epididymal sperm ATP increases by 153%, likely due to inhibition of glucose metabolism and compensatory ATP synthesis .
- ATP depletion : After 20-minute incubation in glucose buffer, ATP drops to 35% of controls, suggesting irreversible mitochondrial dysfunction .
- Contradiction resolution : Experimental timelines and in vitro vs. in vivo conditions must be standardized. Measure ATP flux (via <sup>31</sup>P NMR) and correlate with motility assays to distinguish acute vs. chronic effects .
Q. How does this compound interact with glucose transporters in the blood-brain barrier (BBB), and what implications does this have for experimental design?
- BBB penetration : this compound inhibits D-glucose transport in rat models, with cerebrospinal fluid concentrations exceeding plasma levels by >2-fold .
- Methodological considerations :
- Use radiolabeled analogs (e.g., <sup>14</sup>C or <sup>3</sup>H) to quantify BBB permeability via microdialysis .
- Compare with analogs like 6-chloro-6-deoxyfructose (non-inhibitory) to isolate structural determinants of transport inhibition .
Q. What strategies can address the conflicting reports on tissue-specific pharmacokinetics of this compound?
- Pharmacokinetic profiling : In rats, 91% of orally administered this compound is excreted in urine within 7 days, with no tissue accumulation except cerebrospinal fluid .
- Resolution approaches :
- Conduct tissue-specific mass balance studies using LC-MS/MS.
- Evaluate metabolic stability in hepatocyte assays to rule out hepatic clearance discrepancies .
Q. How can researchers optimize enzymatic transglucosylation reactions using this compound as a donor substrate?
- Acceptor specificity : Structural analogs (e.g., 2,2-dimethyl-1,3-dioxolane-4-methanol) require α-1,6 glycosidic linkage compatibility.
- Process optimization :
- Immobilize enzymes (e.g., Erwinia sp.) on chitosan beads to enhance reusability .
- Monitor reaction progress via TLC or MALDI-TOF to detect unwanted hydrolysis .
Methodological Guidance for Data Contradictions
- Hypothesis testing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe conflicting results into testable hypotheses .
- Statistical rigor : Use ANOVA for multi-group comparisons (e.g., tissue-specific ATP levels) and adjust for multiple testing (e.g., Bonferroni correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
